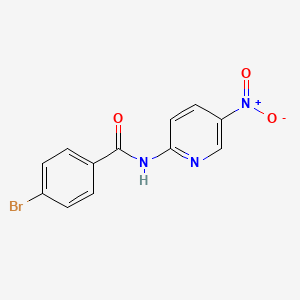![molecular formula C23H16F3N3O3 B10971947 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10971947.png)
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of energetic materials, fluorescent dyes, and sensors.
Biological Research: The compound is investigated for its role as a pharmacophore in active pharmaceutical ingredients, such as inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Mechanism of Action
The mechanism of action of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound also features a 1,2,4-oxadiazole ring and is studied for its pharmacological properties.
5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl-(phenyl)-methanone: Another oxadiazole derivative with significant antibacterial activity.
Uniqueness
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl group and the benzamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C23H16F3N3O3 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)16-9-6-10-17(13-16)27-22(30)18-11-4-5-12-19(18)31-14-20-28-21(29-32-20)15-7-2-1-3-8-15/h1-13H,14H2,(H,27,30) |
InChI Key |
JCEWFLSWSKUXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


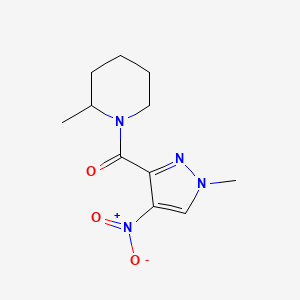
![4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10971874.png)
![N-(3-cyanothiophen-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10971879.png)
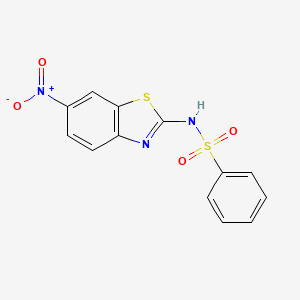
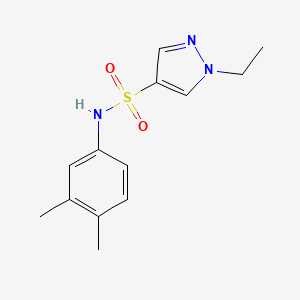
![3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971899.png)
![N-(4-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10971906.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide](/img/structure/B10971908.png)
![3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971922.png)
![N-cyclohexyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971930.png)
![3-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971933.png)
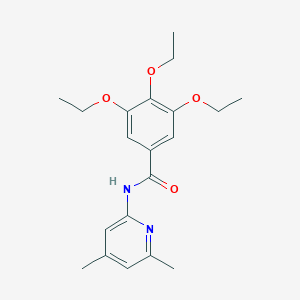
![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971945.png)
